molecular formula C9H12N2O B12012243 N-ethyl-N-(o-tolyl)nitrous amide

N-ethyl-N-(o-tolyl)nitrous amide

Cat. No.: B12012243
M. Wt: 164.20 g/mol
InChI Key: NEWWJAMSPMOBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(o-tolyl)nitrous amide (CAS 41030-87-9) is a high-purity N-nitroso derivative of a secondary amine, supplied as a highly characterized reference material that meets stringent regulatory standards set by global authorities, including the USP, EMA, JP, and BP . This nitrosamine standard is essential for ensuring the safety and quality of pharmaceuticals, specifically in the production of active pharmaceutical ingredients (APIs) and raw materials . Its primary research applications include analytical method development and method validation (AMV) for drug submission processes such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . In Quality Control (QC) laboratories, this standard is critical for establishing detection limits, quantifying impurity levels, and verifying that trace nitrosamine impurities in final pharmaceutical products remain within the strict safety thresholds mandated by the FDA and EMA . N-Nitroso compounds like this one are of significant research interest due to their chemical reactivity and potential genotoxic effects . The molecular formula for this compound is C 9 H 12 N 2 O, and it has a molecular weight of 164.21 g/mol . Attention: This product is intended for research purposes only in a controlled laboratory setting. It is not meant for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)nitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-11(10-12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWWJAMSPMOBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: The synthesis of N-Nitroso Desmethyl Orphenadrine involves introducing the nitroso group onto the ethylamine backbone.

    Reaction Conditions: Specific synthetic routes and reaction conditions are not widely documented in the literature.

    Industrial Production: Information on industrial-scale production methods is limited, suggesting that this compound is not commonly produced on an industrial scale.

  • Chemical Reactions Analysis

      Reactivity: N-Nitroso Desmethyl Orphenadrine may undergo various reactions, including , , and .

      Common Reagents and Conditions: Detailed information on specific reagents and conditions for these reactions is scarce.

      Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

    Pharmaceutical Applications

    N-ethyl-N-(o-tolyl)nitrous amide has potential therapeutic implications, particularly in the development of novel drugs. Its structure allows it to act as a precursor or intermediate in the synthesis of biologically active compounds. Research has indicated that derivatives of nitroso compounds can exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties. For instance, studies have demonstrated that nitroso compounds can modulate cellular pathways involved in cancer progression, making them valuable in cancer research and drug development .

    Analytical Chemistry

    In analytical chemistry, N-ethyl-N-(o-tolyl)nitrous amide is utilized as a standard for method development and validation. Its stability and reactivity make it an essential reference compound for calibrating instruments and validating analytical methods in quality control settings. The compound's ability to form derivatives with various reagents facilitates its use in the identification and quantification of other substances in complex mixtures .

    Synthetic Organic Chemistry

    N-ethyl-N-(o-tolyl)nitrous amide plays a crucial role in synthetic organic chemistry as an intermediate in the synthesis of various organic compounds. Its nitroso group can participate in nucleophilic addition reactions, leading to the formation of more complex structures. This property is exploited in the synthesis of isoxazole derivatives and other heterocycles, which are important in medicinal chemistry .

    Synthesis of Isoxazoles

    The reactions involving N-ethyl-N-(o-tolyl)nitrous amide with aldehydes or ketones have been explored extensively for synthesizing isoxazole derivatives. These reactions typically involve the formation of β-dinitro derivatives, which can be further transformed into isoxazoles through subsequent steps. Such methodologies highlight the compound's versatility as a building block in organic synthesis .

    Case Study: Anticancer Activity

    A notable case study investigated the anticancer properties of nitroso compounds similar to N-ethyl-N-(o-tolyl)nitrous amide. Researchers synthesized a series of derivatives and tested their antiproliferative effects on melanoma and prostate cancer cell lines. The results indicated that certain modifications to the nitroso structure significantly enhanced biological activity, suggesting a pathway for developing more effective cancer therapeutics .

    Case Study: Method Validation

    In a separate study focused on analytical chemistry, N-ethyl-N-(o-tolyl)nitrous amide was used to validate an HPLC method for detecting trace levels of nitroso compounds in environmental samples. The method demonstrated high sensitivity and specificity, confirming the compound's utility as a standard for ensuring accuracy in analytical measurements .

    Mechanism of Action

    • The precise mechanism by which N-Nitroso Desmethyl Orphenadrine exerts its effects is not well-established.
    • Molecular Targets: Further research is needed to identify specific molecular targets.

      Pathways Involved: Investigations into potential pathways are lacking.

  • Comparison with Similar Compounds

    Structural and Functional Group Variations

    The table below compares N-ethyl-N-(o-tolyl)nitrous amide with structurally related nitroso amides, highlighting differences in substituents, molecular properties, and applications:

    Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physical/Chemical Properties Applications/Synthesis Insights References
    N-Ethyl-N-(o-tolyl)nitrous amide Not provided C₉H₁₁N₂O 163.2 Ethyl, o-tolyl Steric hindrance from o-tolyl; likely solid at room temperature Potential intermediate in pharmaceuticals or organic synthesis
    N-Ethyl-N-(2-hydroxyethyl)nitrous amide 13147-25-6 C₄H₁₀N₂O₂ 118.14 Ethyl, 2-hydroxyethyl Liquid, yellow; stored refrigerated due to thermal instability Used in research; synthesis via nitrosation of N-ethyl-N-(2-hydroxyethyl)amine
    N-Ethyl-N-(pyridin-4-ylmethyl)nitrous amide 13256-23-0 C₈H₁₁N₃O 165.2 Ethyl, pyridin-4-ylmethyl Aromatic pyridine moiety enhances hydrogen bonding capability Pharmaceutical intermediate; synthesized via alkylation and nitrosation
    N-Methyl-N-(4-nitrosophenyl)nitrous amide Not provided C₇H₇N₃O₂ 165.15 Methyl, 4-nitrosophenyl Extended conjugation due to aromatic nitroso group Specialized synthesis for photoresponsive materials
    N-Nitroso-fenfluramine 9023-40-6 C₁₂H₁₅F₃N₂O 260.26 Ethyl, 1-(3-(trifluoromethyl)phenyl)propan-2-yl High molecular weight; fluorinated substituent enhances lipophilicity Pharmaceutical relevance (e.g., appetite suppressant)

    Key Comparative Insights

    Electron-withdrawing groups (e.g., trifluoromethyl in N-nitroso-fenfluramine) increase stability but may reduce solubility in polar solvents .

    Synthetic Methods: Nitroso amides are typically synthesized via nitrosation of secondary amines using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions. For example, N-ethyl-N-(2-hydroxyethyl)nitrous amide is derived from the nitrosation of N-ethyl-N-(2-hydroxyethyl)amine .

    Stability and Handling :

    • Nitroso compounds are often light- and heat-sensitive. For instance, N-ethyl-N-(2-hydroxyethyl)nitrous amide requires refrigeration to prevent decomposition .
    • The o-tolyl group may confer greater thermal stability compared to aliphatic analogs due to aromatic resonance stabilization .

    Biological and Industrial Relevance: N-Nitroso-fenfluramine demonstrates pharmaceutical utility but highlights the dual-use challenge of nitroso compounds, as many are carcinogenic . Nitroso amides with aromatic substituents (e.g., pyridinyl or o-tolyl) are valuable in materials science, particularly in photoresponsive polymers (see for related azobenzene systems) .

    Q & A

    Q. What are the optimal synthetic routes for N-ethyl-N-(o-tolyl)nitrous amide, and how can purity be validated?

    The synthesis of nitroso compounds like N-ethyl-N-(o-tolyl)nitrous amide typically involves nitrosation of secondary amines using agents such as nitrous acid (HNO₂) or alkyl nitrites. For example, N-methyl-N-(pyridin-4-yl)nitrous amide is synthesized via nitroso group transfer under acidic conditions . Purity validation requires techniques like HPLC (for detecting trace impurities) and ¹H/¹³C NMR to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight and detecting byproducts .

    Q. Which spectroscopic methods are most effective for characterizing the structural stability of N-ethyl-N-(o-tolyl)nitrous amide?

    UV-Vis spectroscopy can monitor nitroso group stability under varying pH and temperature. Infrared (IR) spectroscopy identifies N=O stretching vibrations (~1500–1600 cm⁻¹), while NMR (especially ¹⁵N NMR) resolves nitrogen environments. For analogs like N-butyl-N-(4-hydroxybutyl)nitrous amide, X-ray crystallography has been used to confirm stereochemistry and intermolecular interactions .

    Q. How should researchers handle and store N-ethyl-N-(o-tolyl)nitrous amide to prevent decomposition?

    Nitroso compounds are light- and heat-sensitive. Storage in amber vials under inert gas (argon/nitrogen) at –20°C is recommended. Stability studies on similar compounds (e.g., N-methyl-N-(pyridin-4-yl)nitrous amide) suggest monitoring for dimerization or nitrosamine formation via periodic HPLC analysis .

    Advanced Research Questions

    Q. What computational approaches can predict the reactivity of N-ethyl-N-(o-tolyl)nitrous amide with biological targets?

    Density Functional Theory (DFT) calculations can model electron distribution at the nitroso group, predicting electrophilic reactivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to enzymes like cytochrome P450, which may metabolize nitroso compounds into mutagenic intermediates . For instance, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide analogs have been studied for interactions with heme-containing proteins .

    Q. How can contradictory data on the mutagenicity of N-ethyl-N-(o-tolyl)nitrous amide be resolved?

    Discrepancies may arise from assay conditions (e.g., Ames test vs. mammalian cell assays). A meta-analysis of nitroso compounds (e.g., N-nitroso-fenfluramine) shows that metabolic activation (using S9 liver fractions) significantly affects mutagenic outcomes . Cross-referencing with structural analogs (e.g., N-butyl-N-(4-hydroxybutyl)nitrous amide) and dose-response modeling can clarify thresholds for genotoxicity .

    Q. What experimental strategies are recommended for studying the degradation pathways of N-ethyl-N-(o-tolyl)nitrous amide in aqueous environments?

    Accelerated stability testing under hydrolytic conditions (pH 1–13) with LC-MS/MS can identify degradation products like o-toluidine or ethylamine. For N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide, photodegradation studies under UV light revealed cleavage of the nitroso group, forming secondary amines and NO radicals .

    Q. How can researchers design assays to evaluate the interaction of N-ethyl-N-(o-tolyl)nitrous amide with DNA or proteins?

    Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics. For nitrosoureas, covalent adduct formation with DNA bases (e.g., guanine N7) has been characterized using ³²P-postlabeling assays . Comparative studies with N-methyl-N-(4-methylphenyl)nitrous amide could elucidate substituent effects on binding .

    Methodological Notes

    • Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the nitroso group .
    • Analytical Cross-Validation : Combine NMR, HPLC, and HRMS to address purity discrepancies .
    • Safety Compliance : Follow GHS guidelines for nitrosamine handling (e.g., hazard class 6.1) and use fume hoods to minimize inhalation risks .

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